molecular formula C8H15N2O6P B12763809 N(alpha)-Phosphorylalanylproline CAS No. 76166-63-7

N(alpha)-Phosphorylalanylproline

Cat. No.: B12763809
CAS No.: 76166-63-7
M. Wt: 266.19 g/mol
InChI Key: UGGHNDGDVCUWQX-WDSKDSINSA-N
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Description

N(alpha)-Phosphorylalanylproline is a synthetic compound that combines the amino acids alanine and proline with a phosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(alpha)-Phosphorylalanylproline typically involves the phosphorylation of alanylproline. One common method is the reaction of alanylproline with a phosphorylating agent such as phosphorus oxychloride or phosphoryl chloride under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with the temperature maintained at a low level to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve large-scale phosphorylation processes using automated reactors. The process parameters, such as temperature, pH, and reaction time, are optimized to ensure high yield and purity of the product. Purification steps, including crystallization or chromatography, are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

N(alpha)-Phosphorylalanylproline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

N(alpha)-Phosphorylalanylproline has several scientific research applications:

    Chemistry: It is used as a model compound to study phosphorylation reactions and their effects on peptide structure and function.

    Biology: The compound is investigated for its role in cellular signaling pathways involving phosphorylation.

    Medicine: Research explores its potential as a therapeutic agent, particularly in modulating enzyme activity and protein interactions.

    Industry: It is used in the development of biochemical assays and as a reagent in synthetic chemistry

Mechanism of Action

The mechanism of action of N(alpha)-Phosphorylalanylproline involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can mimic natural phosphorylation events, thereby modulating the activity of target proteins. This interaction can influence various cellular pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphorylated peptides and amino acids, such as phosphorylserine and phosphorylthreonine. These compounds share structural similarities but differ in their specific amino acid composition and phosphorylation sites .

Uniqueness

N(alpha)-Phosphorylalanylproline is unique due to its specific combination of alanine and proline with a phosphoryl group. This unique structure allows it to interact with different molecular targets and exhibit distinct biological activities compared to other phosphorylated peptides .

Properties

CAS No.

76166-63-7

Molecular Formula

C8H15N2O6P

Molecular Weight

266.19 g/mol

IUPAC Name

(2S)-1-[(2S)-2-(phosphonoamino)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H15N2O6P/c1-5(9-17(14,15)16)7(11)10-4-2-3-6(10)8(12)13/h5-6H,2-4H2,1H3,(H,12,13)(H3,9,14,15,16)/t5-,6-/m0/s1

InChI Key

UGGHNDGDVCUWQX-WDSKDSINSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NP(=O)(O)O

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NP(=O)(O)O

Origin of Product

United States

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